6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-6-5-9-17(10-14)27-19(11-16-12-20(29)24-21(30)23-16)25-26-22(27)31-13-18(28)15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCRAYANJJSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group is introduced through a nucleophilic substitution reaction involving phenacyl bromide and the triazole intermediate.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenacylsulfanyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds structurally similar to 6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit promising antimicrobial properties. For instance, derivatives containing the triazole moiety have shown significant activity against Mycobacterium tuberculosis , including multidrug-resistant strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation. The mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antitubercular Activity
A series of synthesized compounds based on the triazole and tetrahydropyrimidine frameworks were tested for their antitubercular activity using the resazurin microplate assay method. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis , highlighting their potential as lead compounds for further development .
Case Study 2: Anticancer Screening
In a study assessing the anticancer properties of related compounds, several derivatives were found to significantly inhibit the growth of breast cancer cells (MCF-7) and colon cancer cells (HCT116). The most active compounds demonstrated IC50 values lower than those of conventional chemotherapeutics, suggesting their potential as alternative therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the tetrahydropyrimidine and triazole rings have been shown to enhance biological activity. For example:
- Substituents on the phenyl ring : Alkyl groups such as methyl or ethyl can improve solubility and bioavailability.
- Variations in the triazole moiety : Different substituents can alter the binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of microbial growth or cancer cell death.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
- 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione (RN: 892302-22-6): Replaces the sulfanyl group with a 1,2,4-oxadiazole ring substituted with a p-tolyl group.
- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione :
Pyrimidine-Dione Derivatives
- 5-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione: Substitutes the triazole-methyl group with a bipyridinone moiety. The extended aromatic system may improve DNA intercalation properties but reduce solubility in aqueous media .
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Replaces the triazole core with a furan ring and introduces an ester group.
Physicochemical Properties
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~3.2), comparable to oxadiazole analogues but higher than furan derivatives.
- Low aqueous solubility (<0.1 mg/mL) is common across this class, necessitating formulation strategies for bioavailability .
Biological Activity
The compound 6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that exhibits significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of tetrahydropyrimidine derivatives and incorporates a triazole ring, which is known for its broad spectrum of biological activities. The presence of a sulfanyl group and a phenyl moiety enhances its chemical reactivity and potential interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing thiazole and triazole rings have demonstrated significant antibacterial and antifungal activities. In a study evaluating related compounds, several exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also possess similar antimicrobial efficacy .
2. Antitumor Activity
The structure of the compound suggests potential anticancer properties. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A study highlighted that certain triazole-containing compounds showed IC50 values in the low micromolar range against various cancer cell lines . The incorporation of the tetrahydropyrimidine scaffold may enhance these effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of this compound. Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, triazole derivatives have been identified as effective inhibitors of certain kinases and proteases that are critical in tumor growth . The specific inhibitory activity of our compound on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could also be explored further due to the presence of the tetrahydropyrimidine structure .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The triazole moiety may facilitate binding to specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of DNA Synthesis : The structural components may interfere with DNA replication processes in rapidly dividing cells.
Case Studies
Several case studies have documented the biological activities of structurally related compounds:
- Anticancer Screening : A study screened a library of triazole derivatives against multicellular spheroids to identify novel anticancer agents. Results indicated that certain compounds significantly inhibited tumor growth in vitro .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of thiazolidine derivatives revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the potential antimicrobial action of our compound .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for high purity?
The synthesis typically involves multi-step reactions starting from substituted triazole and tetrahydropyrimidine precursors. Key steps include:
- Sulfanyl group introduction : Thiol-alkylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Triazole ring formation : Cyclocondensation using reagents like hydrazine derivatives, with temperature control (60–80°C) to avoid side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, monitored by TLC . Critical conditions: Solvent choice (e.g., DMF for polar intermediates), pH control during acid/base workups, and exclusion of moisture for moisture-sensitive steps .
Q. Which spectroscopic and computational methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methylene group in the sulfanyl moiety appears as a triplet near δ 3.5–4.0 ppm .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- DFT Calculations : To predict electronic properties and validate experimental spectral data (e.g., optimizing geometry at B3LYP/6-31G* level) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Antimicrobial Screening : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be improved for intermediates with low stability?
- Solvent Optimization : Replace high-polarity solvents (e.g., DMSO) with mixed systems (e.g., THF/H₂O) to stabilize reactive intermediates .
- Low-Temperature Techniques : Use cryogenic reactors (–20°C to 0°C) for exothermic steps to prevent decomposition .
- In Situ Trapping : Introduce scavengers (e.g., molecular sieves) for moisture-sensitive intermediates .
Q. How do structural modifications at the 3-methylphenyl or 2-oxo-2-phenylethyl groups affect bioactivity?
- SAR Studies : Synthesize analogs with substituents like halogens or electron-withdrawing groups at the phenyl ring. Compare IC₅₀ values in enzyme assays to identify pharmacophores .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). For example, bulky substituents may sterically hinder binding .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and controls. Discrepancies in IC₅₀ values often arise from variations in ATP concentrations in kinase assays .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-pyrimidine hybrids) to identify trends in activity .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., thioether formation) to enhance heat dissipation and reduce side reactions .
- Crystallization Optimization : Use anti-solvent techniques (e.g., adding n-hexane to DCM solutions) to improve crystal yield and purity .
Q. How can computational models predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Metabolite Identification : Use in silico fragmentation tools (e.g., Mass Frontier) to predict Phase I/II metabolites, focusing on sulfanyl and carbonyl groups as metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
